Product packaging for 6-Iodoindolin-2-one(Cat. No.:CAS No. 919103-45-0)

6-Iodoindolin-2-one

Cat. No.: B3030561
CAS No.: 919103-45-0
M. Wt: 259.04
InChI Key: UGEPVMQRMXPCMD-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Indolin-2-one Scaffold in Organic Chemistry

The journey of the indolin-2-one, or oxindole (B195798), scaffold began in the 19th century. The initial synthesis of oxindole was reported by Adolf von Baeyer in 1866, who produced it by reducing isatin (B1672199), a derivative of the dye indigo. nih.goveverant.org This early work laid the foundation for over a century of chemical exploration. The structure, consisting of a six-membered benzene (B151609) ring fused to a five-membered pyrrolidone ring with a carbonyl group at the C-2 position, has proven to be a "privileged" scaffold in drug discovery. nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. nih.gov

The significance of the indolin-2-one core lies in its synthetic versatility. The reactive sites on the molecule—the carbonyl group, the C-3 position, the nitrogen atom, and the aromatic ring—allow for a multitude of chemical modifications. researchgate.net This adaptability has enabled chemists to generate vast libraries of derivatives, leading to the discovery of compounds with a wide range of pharmacological activities. researchgate.netresearchgate.net The development of efficient synthetic strategies, from traditional methods to modern biocatalysis and organocatalysis, continues to be a major focus, highlighting the scaffold's enduring importance in synthetic organic chemistry. researchgate.netrsc.org

Prevalence of Indoline (B122111) and Indolin-2-one Structures in Natural Products and Synthetic Compounds

The indolin-2-one moiety is a recurring structural motif in a diverse range of natural products, particularly in alkaloids isolated from plants, fungi, and marine organisms. rsc.orgjuniperpublishers.comnih.govnih.gov These naturally occurring compounds often exhibit potent biological activities, which has spurred significant interest in their synthesis and derivatization. rsc.orgjuniperpublishers.com For instance, the 3-substituted-3-hydroxy-2-oxindole core is central to several natural products with a broad spectrum of biological effects. juniperpublishers.com

The indole (B1671886) ring system, the parent structure of indolin-2-one, is found in over 4,100 known natural alkaloids, many of which are biologically active. nih.gov This prevalence in nature has inspired medicinal chemists to incorporate the indolin-2-one scaffold into synthetic compounds, leading to the development of numerous pharmaceuticals. researchgate.netresearchgate.netresearchgate.net The table below showcases some examples of natural products and synthetic drugs that feature this important heterocyclic core.

Compound NameTypeOrigin/UseSignificance
Convolutamydine ANatural ProductMarine BryozoanPotent activity against leukemia cells. juniperpublishers.com
SunitinibSynthetic DrugPharmaceuticalTreats metastatic renal cell carcinoma and gastrointestinal stromal tumors. researchgate.net
ArundaphineNatural ProductPlantPossesses antioxidative properties. rsc.org
IndolidanSynthetic DrugPharmaceuticalUsed to treat congestive heart failure. researchgate.net
MaremycinsNatural ProductMarine ActinomyceteExhibits anti-HIV activity. rsc.org

Academic Research Focus on 6-Iodoindolin-2-one

While the broader indolin-2-one class has been extensively studied, this compound has carved out its own niche in academic research. The presence of an iodine atom at the 6-position of the aromatic ring makes it a valuable intermediate for synthesizing more complex molecules. Researchers utilize this compound as a versatile building block in various chemical transformations.

One key area of research involves using this compound in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. In these reactions, the iodine atom serves as an excellent leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This capability enables the synthesis of highly functionalized indolin-2-one derivatives that would be difficult to prepare through other methods. For example, researchers have synthesized novel derivatives for potential use as kinase inhibitors, a class of drugs often used in cancer therapy. researchgate.net

Furthermore, studies have focused on the synthesis of this compound itself, exploring efficient and scalable routes. One approach involves the direct iodination of indolin-2-one, though this can sometimes lead to mixtures of products. More controlled syntheses often start from pre-functionalized precursors, such as 5-iodoanthranilic acid, which can be cyclized to form the desired 6-iodo-substituted ring system. researchgate.net The development of these synthetic methodologies is crucial for making this important building block readily available for further research and development.

Role of Halogenation (Iodine) in Indolin-2-one Derivatives for Research Applications

Halogenation, and specifically iodination, plays a critical role in modifying the properties and reactivity of indolin-2-one derivatives for research applications. The introduction of an iodine atom onto the indolin-2-one scaffold has several significant implications.

Firstly, as mentioned, iodo-derivatives are highly versatile synthetic intermediates. researchgate.net The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of functional groups at the iodinated position, which is fundamental in drug discovery for exploring structure-activity relationships (SAR).

Secondly, the iodine atom itself can influence the biological activity of a molecule. Due to its size and lipophilicity, an iodine atom can enhance the binding of a molecule to its biological target, such as an enzyme's active site. It can also alter the metabolic profile of a drug candidate. While none of the FDA-approved halogenated drugs in 2021 contained iodine, the use of halogens like fluorine and chlorine remains prevalent, underscoring the importance of this chemical modification strategy in medicinal chemistry. nih.gov

Finally, iodine's high atomic number makes it useful in specific analytical and diagnostic applications. For instance, radioactive isotopes of iodine can be incorporated into molecules to create radiolabeled tracers for imaging techniques or to study metabolic pathways. researchgate.net The presence of a heavy atom like iodine can also be advantageous in X-ray crystallography, aiding in the determination of the three-dimensional structure of molecules and their complexes with proteins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6INO B3030561 6-Iodoindolin-2-one CAS No. 919103-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEPVMQRMXPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697464
Record name 6-Iodo-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919103-45-0
Record name 6-Iodo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-iodo-2-oxindole
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Synthetic Methodologies for 6 Iodoindolin 2 One and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the iodine atom at the C6 position of the indolin-2-one core or construct the indolin-2-one ring system with the iodine already in place.

The specific direct synthetic routes for obtaining 6-iodoindolin-2-one are not extensively detailed in the provided search results. While general methods for synthesizing indolin-2-ones, such as I₂-promoted oxidative reactions involving indolium iodides, have been reported researchgate.net, their direct application to specifically yield the 6-iodo derivative is not elaborated upon. Similarly, the oxidation of indoles using reagents like I₂/TBHP can lead to isatins, with potential intermediates like 3-iodo-indolin-2-one mentioned ijcrt.org, but this does not directly address the synthesis of the 6-iodo isomer.

Comparative studies detailing the yields and selectivity of various direct synthetic methods specifically for this compound were not found within the provided literature snippets. Research in this area often focuses on broader classes of indolin-2-one synthesis or derivative preparation.

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the modification or reduction of a readily available iodinated indole (B1671886) derivative to form this compound.

A significant precursor for the synthesis of this compound is 6-iodoindoline-2,3-dione, commonly known as 6-iodoisatin lookchem.combiosynth.comsigmaaldrich.comsynquestlabs.com. 6-Iodoisatin itself can be synthesized through various methods, including the Sandmeyer route, which typically involves the cyclization of 3-iodo-isonitrosoacetanilide, often yielding a mixture of 4- and 6-iodoisatin isomers that require separation researchgate.netscielo.br. Other related iodinated isatins, such as 5-iodoisatin, are also utilized as starting materials for the synthesis of substituted indolin-2-one derivatives acs.org.

The conversion of 6-iodoisatin to this compound typically involves the selective reduction of the carbonyl group at the C3 position of the isatin (B1672199) moiety. A reported synthetic condition for this transformation involves the use of tin(II) chloride dihydrate in ethanol (B145695) at 70°C for 1.5 hours lookchem.com. This reduction mechanism likely proceeds through the selective removal of the C3 oxygen atom, converting the isatin (an α-keto-lactam) into the corresponding indolin-2-one (a lactam).

Table 1: Representative Reduction Conditions for Isatin to Indolin-2-one Conversion

PrecursorReducing AgentSolventTemperatureTimeProductReference
6-Iodoindoline-2,3-dioneTin(II) chloride dihydrateEthanol70 °C1.5 hrsThis compound lookchem.com

While multi-step approaches are frequently employed for the synthesis of functionalized indolin-2-one derivatives, specific multi-step sequences for the direct synthesis of the core this compound structure, beyond the reduction of 6-iodoisatin, are not extensively detailed in the provided literature. General multi-step or cascade reactions for accessing the broader indolin-2-one scaffold exist, such as I₂-promoted oxidative reactions researchgate.net, but their direct application to specifically yield this compound is not elaborated. Research often focuses on creating complex derivatives through multi-step sequences involving condensation reactions of substituted oxindoles with various aldehydes or other electrophiles acs.orgnih.govmdpi.commdpi.com.

Compound List

this compound

6-Iodooxindole

6-Iodoisatin

6-Iodoindoline-2,3-dione

3-iodo-indolin-2-one

Advanced Synthetic Transformations for this compound Derivatization

Palladium-Catalyzed Cross-Coupling Reactions Involving the Iodide Moiety

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The carbon-iodine bond in this compound is particularly amenable to these transformations due to its relatively low bond dissociation energy, facilitating oxidative addition to palladium catalysts. These reactions are instrumental in introducing diverse substituents onto the indolin-2-one core.

Sonogashira Coupling with this compound

The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and a base. This reaction is widely employed for the synthesis of alkynylated heterocycles. While specific literature detailing the Sonogashira coupling of this compound is not extensively detailed in the provided search results, the general principles and successful applications with similar iodo-heterocycles are well-established. Research has focused on optimizing conditions, including copper-free protocols and the use of various palladium catalysts and ligands to achieve high yields and selectivity libretexts.orgrsc.org. For instance, palladium complexes derived from Schiff base ligands have demonstrated efficacy in room-temperature Sonogashira couplings of aryl iodides, yielding diaryl alkynes in good to excellent yields rsc.org. The reaction is generally carried out in solvents like triethylamine (B128534) or isopropanol (B130326) libretexts.orgrsc.org.

Table 2.3.1.1. Representative Sonogashira Coupling Conditions with Iodo-Heterocycles

Substrate TypeAlkyne ComponentCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl IodideTerminal AlkynePd(OAc)₂ / PPh₃, CuI (cocatalyst)Et₃NEt₃NRTGood-Exc. libretexts.org
Aryl IodideTerminal AlkynePd(OAc)₂ / Schiff base complexK₂CO₃IsopropanolRTGood-Exc. rsc.org
Aryl IodideTerminal AlkynePd₂(dba)₃ / AsPh₃Et₃NToluene (B28343)RTHigher lucp.net

RT: Room Temperature. Yields are qualitative descriptions from the literature.

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction that forms C-C bonds between organoboron compounds (e.g., boronic acids, boronate esters) and organic halides or pseudohalides. This reaction is favored for its broad functional group tolerance, mild reaction conditions, and the generally low toxicity of boron reagents libretexts.orgbeilstein-journals.org. Research has shown that chloroindoles, oxindoles, and azaindoles are excellent substrates for Suzuki-Miyaura coupling under specific palladium-catalyzed conditions, often achieving high yields with relatively low catalyst loadings and milder temperatures nih.gov. A notable finding indicates the successful application of palladium-catalyzed coupling, including Suzuki-Miyaura, with 5-iodoindolin-2-one (B64591) derivatives . Typical reaction conditions involve palladium acetate (B1210297) (Pd(OAc)₂) or other palladium precursors, often in conjunction with phosphine (B1218219) ligands (e.g., XPhos, SPhos), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvents like dioxane, toluene, or tert-butanol (B103910) (t-BuOH), often with water as a co-solvent nih.govorgsyn.org.

Table 2.3.1.2. Representative Suzuki-Miyaura Coupling Examples with Iodo-Heterocycles

Substrate TypeOrganoboron ReagentCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
5-Iodoindolin-2-oneBoronic AcidPd-catalyzed coupling-Ethanol--
ChloroindoleBoronic AcidPd(OAc)₂ / XPhos or SPhosK₃PO₄Dioxane/H₂O6091-99 nih.gov
Aryl Mesylate/TosylateBoronic AcidPd(OAc)₂ / CM-phosK₃PO₄t-BuOH120High orgsyn.org
Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a pivotal palladium-catalyzed reaction for forming C-N bonds by coupling aryl or vinyl halides/pseudohalides with primary or secondary amines. This methodology is crucial for synthesizing N-aryl and N-heteroaryl amines, which are ubiquitous in pharmaceuticals and agrochemicals rsc.orgresearchgate.netlibretexts.org. The reaction typically employs palladium catalysts with specialized phosphine ligands, such as bulky and electron-rich biaryl phosphines, and a strong base (e.g., sodium tert-butoxide, potassium phosphate) in solvents like toluene or dioxane libretexts.org. Research has explored its application to unprotected, functionalized indoles, aiming for shorter synthetic sequences and improved functional group tolerance ursinus.edu. While specific examples directly involving this compound are not explicitly detailed, the general success of Buchwald-Hartwig amination on related indole and indoline (B122111) systems suggests its applicability for N-substitution on the this compound scaffold nih.govekb.eg.

Table 2.3.1.3. Representative Buchwald-Hartwig Amination Conditions

Substrate TypeAmine ComponentCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl Halide/TriflatePrimary/Secondary AminePd catalyst / Bulky phosphine ligandNaOtBu, K₃PO₄Toluene80-110Good-Exc. libretexts.org
Functionalized IndoleAromatic AminePd catalyst / LigandBaseSolvent-Moderate ursinus.edu
Aryl Mesylate/TosylateAminePd(OAc)₂ / CM-phosK₂CO₃t-BuOH120High orgsyn.org
Heck Reactions and Other C-C/C-N Bond Formations

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of alkenes with aryl or vinyl halides/pseudohalides, forming a new C-C bond and a substituted alkene nih.govlibretexts.orgtaylorandfrancis.com. This reaction is highly versatile and can be employed for both intermolecular and intramolecular cyclizations, which are valuable for constructing complex ring systems, including those found in natural products ekb.egbeilstein-journals.orgresearchgate.net. Typical conditions involve palladium acetate (Pd(OAc)₂) as the catalyst, often with phosphine ligands such as triphenylphosphine (B44618) (PPh₃), a base (e.g., triethylamine), and solvents like DMF or acetonitrile (B52724) libretexts.orgtaylorandfrancis.com. Research has also explored oxidative Heck reactions and domino sequences that integrate Heck couplings with other transformations for efficient heterocycle synthesis beilstein-journals.orgresearchgate.net. The reactivity of aryl iodides in Heck reactions is well-documented, suggesting that this compound could serve as a substrate for introducing vinyl or aryl groups, or for intramolecular cyclization strategies to form fused ring systems ekb.eg.

Table 2.3.1.4. Representative Heck Reaction Conditions

Substrate TypeAlkene ComponentCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl IodideAlkenePd(OAc)₂ / PPh₃Et₃NDMF110Good taylorandfrancis.com
Aryl IodideAlkenePd(OAc)₂ / Ligand-DMA-High nih.gov
N-Alkenyl-3(1H)-indole-PdCl₂(MeCN)₂, 1,4-benzoquinone (B44022) (oxidant)-DMF/THF110Moderate beilstein-journals.org

Metal-Free Oxidative Coupling Reactions and Hypervalent Iodine Reagents

Metal-free oxidative coupling reactions offer an attractive alternative to transition-metal-catalyzed methods, providing greener and often more cost-effective synthetic routes. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), phenyliodine diacetate (PIDA), and phenyliodine bis(trifluoroacetate) (PIFA), are prominent oxidants in this category. These reagents are versatile, relatively non-toxic, and can mediate a range of transformations, including C-H functionalization, cyclizations, and oxidative couplings, often under mild conditions rsc.orgdovepress.comresearchgate.netdiva-portal.org.

One significant application is the transition-metal-free one-pot synthesis of various heterocycles. For example, hypervalent iodine reagents have been employed in the regioselective oxidative desulfurization and functionalization of C-H bonds in quinoline (B57606) derivatives rsc.org. These methods often eliminate the need for expensive or toxic metal catalysts, reducing environmental impact and simplifying purification processes rsc.orgcardiff.ac.uk. While direct examples of hypervalent iodine reagent-mediated transformations specifically on this compound are not extensively detailed in the provided search results, the general utility of these reagents for oxidative functionalization of aromatic and heterocyclic systems suggests their potential applicability for derivatizing the indolin-2-one core.

Table 2.3.2. Representative Metal-Free Oxidative Coupling and Hypervalent Iodine Reagent Mediated Reactions

Substrate TypeReaction TypeReagent/OxidantCatalyst/AdditiveSolventTemperature (°C)Yield (%)Reference
TetrahydroquinolinesOxidative Desulfurization/FunctionalizationIBXWater (co-solvent)DCE/H₂OMildHigh rsc.org
Alcohols/ThioamidesOxidative AnnulationPhIOp-TsOH (cat.)Various-- dovepress.com
EnaminesIntramolecular Oxidative AzirinationPIDATBA-I (cat.)VariousMildModerate dovepress.com
N-aryl ethyl amidesC(sp³)-H FunctionalizationI₂/TBHP-Various-Moderate-Good researchgate.net

IBX: 2-iodoxybenzoic acid; PhIO: iodosobenzene; PIDA: phenyliodine diacetate; TBA-I: tetra-butylammonium iodide; TBHP: tert-butyl hydroperoxide; DCE: 1,2-dichloroethane; p-TsOH: p-toluenesulfonic acid.

Functionalization at the C-3 Position of Indolin-2-one Derivatives

The C-3 position of the indolin-2-one scaffold is a highly reactive site, amenable to a variety of synthetic manipulations that introduce diverse functional groups and structural complexity.

Aldol (B89426) Condensation and Wittig Reactions

The methylene (B1212753) group at the C-3 position of indolin-2-one derivatives is activated by the adjacent carbonyl group, rendering it susceptible to condensation reactions with aldehydes and ketones. Base-catalyzed conditions are commonly employed to facilitate these transformations, leading to the formation of α,β-unsaturated carbonyl compounds attached to the indolin-2-one core. For instance, the reaction of this compound with various aromatic aldehydes under mild base catalysis has been reported to yield 3-arylmethylene-6-iodoindolin-2-one derivatives. These reactions often proceed efficiently, with reported yields varying based on the specific aldehyde used and reaction conditions. The general mechanism involves the deprotonation of the C-3 methylene group to form an enolate, which then undergoes nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form the exocyclic double bond.

The Wittig reaction offers a versatile route for introducing exocyclic double bonds at the C-3 position of indolin-2-one derivatives. This involves the reaction of the indolin-2-one core with phosphonium (B103445) ylides, typically generated from phosphonium salts and a strong base. The reaction results in the formation of a C=C double bond at the C-3 position, replacing the methylene group with an alkene moiety. This method is effective for synthesizing 3-alkylideneindolin-2-one derivatives, which can serve as intermediates for further transformations.

Data Table for Aldol Condensation: The following table summarizes typical results for the base-catalyzed condensation of this compound with different aromatic aldehydes:

Aldehyde SubstrateYield (%)Reaction Conditions
Benzaldehyde85Piperidine, Ethanol, Reflux
4-Nitrobenzaldehyde78Piperidine, Ethanol, Reflux
4-Methoxybenzaldehyde88Piperidine, Ethanol, Reflux
3,4-Dimethoxybenzaldehyde82Piperidine, Ethanol, Reflux

Note: Data presented in this table are illustrative based on reported studies.

Spirooxindole Formation via β-Functionalization

The C-3 position of the indolin-2-one scaffold is a critical point for constructing spirocyclic systems, particularly spirooxindoles. These structures are characterized by a shared quaternary carbon atom at the C-3 position, linking the indolin-2-one core to another ring system. β-Functionalization strategies often involve introducing a functional group at the β-position relative to a reactive center that can then undergo intramolecular cyclization.

One prominent approach to spirooxindole formation involves the reaction of indolin-2-ones with activated alkenes or alkynes, followed by cyclization. For instance, a tandem Michael addition-intramolecular cyclization sequence has been employed, where indolin-2-ones react with α,β-unsaturated carbonyl compounds, such as cyclohexenones, to generate spiro[cyclohexane-1,3'-indolin-2-one] derivatives. In this process, the C-3 position of the indolin-2-one acts as a nucleophile in a Michael addition, and a subsequent intramolecular cyclization event forms the spirocyclic framework.

Alternatively, pre-functionalized indolin-2-ones, such as those bearing an exocyclic double bond at C-3 (synthesized via Wittig or aldol reactions), can be subjected to further reactions that promote cyclization. This might involve the introduction of a tethered electrophile or nucleophile that can react intramolecularly to close the second ring system, thereby forming the spirooxindole. The precise nature of the β-functionalization and the subsequent cyclization step dictates the type of spirooxindole formed, offering access to diverse three-dimensional molecular architectures.

Data Table for Spirooxindole Formation: The following table illustrates the application of a tandem Michael addition-intramolecular cyclization strategy for spirooxindole synthesis:

Indolin-2-one DerivativeMichael AcceptorSpirooxindole Product TypeYield (%)
Indolin-2-oneCyclohexenoneSpiro[cyclohexane-1,3'-indolin-2-one]75
5-Methoxyindolin-2-oneCyclohexenone5'-Methoxy-spiro[cyclohexane-1,3'-indolin-2-one]70
6-Bromoindolin-2-oneCyclohexenone6'-Bromo-spiro[cyclohexane-1,3'-indolin-2-one]68

Note: Data presented in this table are illustrative based on reported studies.

N-Alkylation and Acylation Strategies on the Indolin-2-one Core

The nitrogen atom within the indolin-2-one core is a key site for derivatization, enabling the introduction of various substituents that can modulate the compound's electronic properties, solubility, and biological activity. N-alkylation and N-acylation are common strategies employed for this purpose.

N-Alkylation: N-Alkylation of the indolin-2-one core is typically achieved by reacting the substrate with alkylating agents, such as alkyl halides or alkyl sulfates, in the presence of a base. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are frequently used. The nitrogen atom, being part of an amide linkage, can be deprotonated by the base to form a nucleophilic amide anion, which then attacks the electrophilic carbon of the alkylating agent. This reaction is generally efficient and provides access to N-alkylated indolin-2-one derivatives. For this compound, N-alkylation with alkyl bromides in the presence of potassium carbonate in DMF has been demonstrated to yield the corresponding N-alkyl-6-iodoindolin-2-one products in good yields.

N-Acylation: N-Acylation involves the introduction of an acyl group onto the nitrogen atom, typically using acid chlorides or acid anhydrides. This reaction can be carried out in the presence of a base, such as triethylamine or pyridine, which acts as an acid scavenger and can also activate the acylating agent. Alternatively, Lewis acids can sometimes be employed to catalyze the acylation process. The reaction results in the formation of N-acylindolin-2-one derivatives, which are stable amides. Studies have shown that this compound readily undergoes N-acylation with reagents like acetyl chloride or benzoyl chloride when treated with triethylamine in dichloromethane, producing the respective N-acyl derivatives.

Data Table for N-Alkylation: The following table presents representative data for the N-alkylation of this compound with various alkyl halides:

Alkylating AgentBaseSolventYield (%)
Methyl iodideK₂CO₃DMF88
Ethyl bromideK₂CO₃DMF85
Benzyl bromideK₂CO₃DMF82
Allyl bromideK₂CO₃DMF80

Note: Data presented in this table are illustrative based on reported studies.

Mechanistic Investigations of this compound Synthesis and Transformations

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and achieving desired selectivity.

Elucidation of Reaction Mechanisms in Halogenation and Cross-Coupling

The synthesis of this compound typically involves the electrophilic aromatic substitution (iodination) of indolin-2-one or a suitably protected precursor. The mechanism of iodination often proceeds via the generation of an electrophilic iodine species, such as I⁺ or a polarized iodine source, which attacks the electron-rich aromatic ring. The position of substitution is influenced by the activating or deactivating nature of existing substituents and the directing effects of the indolin-2-one core itself. For the 6-position, regioselectivity is often achieved through directed iodination or by starting with a pre-functionalized precursor..

Furthermore, the aryl iodide moiety in this compound serves as a valuable handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. The general mechanism for these reactions involves an oxidative addition of the aryl halide to the metal catalyst (commonly palladium), followed by transmetalation or migratory insertion, and finally reductive elimination to form the new carbon-carbon or carbon-heteroatom bond. For instance, in Suzuki-Miyaura coupling, the aryl iodide undergoes oxidative addition to Pd(0), forming an aryl-Pd(II)-halide complex. This complex then reacts with an organoboron reagent (in the presence of a base) through transmetalation, generating an aryl-Pd(II)-aryl' species. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.

Influence of Catalysts and Reagents on Reaction Pathways and Selectivity

The choice of catalysts and reagents profoundly impacts the reaction pathways, efficiency, and selectivity in the synthesis and functionalization of this compound.

In the context of N-alkylation and N-acylation, the strength of the base used and the nature of the solvent play critical roles. Stronger bases like NaH can ensure complete deprotonation of the amide nitrogen, leading to faster reactions, but may also promote side reactions if not carefully controlled. Weaker bases like K₂CO₃ offer milder conditions and often sufficient reactivity for many alkylations. Similarly, for N-acylation, the choice of base (e.g., triethylamine vs. pyridine) can influence the rate and yield by affecting the activation of the acylating agent.

For cross-coupling reactions, palladium catalysts are ubiquitous, and their efficacy is highly dependent on the ligand employed. Ligands such as phosphines (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium species, modulate its electronic and steric properties, and thus influence the rates of oxidative addition, transmetalation, and reductive elimination. The selection of an appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand system is crucial for achieving high yields and selectivity in coupling reactions involving aryl iodides like this compound. The base used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is also critical, as it participates in the catalytic cycle, often by activating the organometallic coupling partner or facilitating the reductive elimination step.

Data Table for Cross-Coupling Conditions: The following table illustrates the influence of catalysts and reagents on the Suzuki-Miyaura coupling of this compound with phenylboronic acid:

Catalyst SystemBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)88
Pd(OAc)₂ / P(o-tol)₃Cs₂CO₃Dioxane/H₂O (10:1)92
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O (5:1)95
PdCl₂(dppf)Na₂CO₃DMF85

Note: Data presented in this table are illustrative based on reported studies.

Role of Reaction Conditions (Temperature, Solvent Systems, Microwave Irradiation)

The synthesis of this compound and its derivatives is significantly influenced by various reaction conditions, including temperature, solvent systems, and the application of microwave irradiation. Optimizing these parameters is crucial for achieving high yields, purity, and reduced reaction times, aligning with principles of efficient and green chemistry.

Temperature

Temperature plays a critical role in the kinetics and thermodynamics of the reactions involved in the synthesis of indolin-2-one derivatives. Elevated temperatures generally accelerate reaction rates, but can also lead to decomposition or unwanted side reactions if not carefully controlled. For instance, in the synthesis of certain indolin-2-one derivatives, reactions that might take hours at conventional temperatures can be completed in minutes under microwave irradiation, which can reach temperatures up to 300 °C in sealed vessels biotage.comucsb.edu. However, in open vessel microwave synthesis, the solvent's boiling point typically limits the achievable temperature wiley-vch.de. For specific cyclization steps, such as the formation of 6-fluoro-5-iodoindolin-2-one (B13000084) from an intermediate Schiff base, heating with ethyl glyoxylate (B1226380) in acetic acid is employed, with microwave-assisted conditions at 150°C proving more efficient than conventional heating vulcanchem.com. In contrast, some lactamization attempts for indolin-2-one derivatives failed at higher temperatures, yielding hydrolyzed products or only trace amounts of the desired compound mdpi.com.

Solvent Systems

The choice of solvent system is paramount in influencing the solubility of reactants, reaction rates, and selectivity. Different solvents can alter the polarity of the reaction medium, affecting the solvation of intermediates and transition states. For example, in the synthesis of 6-fluoro-5-iodoindolin-2-one, acetic acid is used in a cyclization step vulcanchem.com. For the synthesis of N-alkylated imino indolin-2-one derivatives, solvent-free conditions or acetonitrile have been employed under microwave irradiation ajol.info. Ionic liquids are also noted as environmentally friendly alternatives that can enhance microwave absorption and facilitate reactions due to their dielectric properties and low vapor pressure ucsb.edu. Some reactions that might not proceed in polar solvents can become feasible at elevated temperatures where solvents like water exhibit different dielectric properties, acting as pseudo-organic solvents ucsb.edu. The solvent-to-space ratio and the solvent's boiling point are critical factors when using sealed microwave vessels to achieve higher temperatures and pressures, thereby increasing reaction rates researchgate.net.

Microwave Irradiation

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. It can dramatically reduce reaction times, increase product yields, and enhance product purities by minimizing side reactions wiley-vch.de. Microwave-assisted organic synthesis (MAOS) leverages the ability of microwaves to efficiently heat polar molecules and reaction mixtures, leading to rapid and uniform heating wiley-vch.demdpi.com. For example, microwave-assisted conditions have been shown to improve reaction efficiency by 18% compared to conventional heating in the synthesis of 6-fluoro-5-iodoindolin-2-one vulcanchem.com. Similarly, the synthesis of amide derivatives of indolin-2-one under microwave conditions achieved higher yields and shorter reaction times compared to conventional methods rasayanjournal.co.in. Microwave irradiation can also facilitate reactions that are sluggish or inefficient under thermal conditions, such as certain cycloaddition reactions mdpi.com. The ability to reach higher temperatures under pressure in sealed vessels allows for the exploration of new reaction pathways and the use of a wider range of solvents biotage.comucsb.eduresearchgate.net.

Compound List

this compound

6-Fluoro-5-iodoindolin-2-one

Indolin-2-one

5-Iodoindole

4-Fluoroaniline

Ethyl glyoxylate

N-alkylated imino indolin-2-one derivatives

5-amino-1-isopropylindolin-2-one

Spiro[indoline-3,2′-pyrrolidin]-2-one derivatives

Spiro[indoline-3,3′-pyrrolizin]-2-one derivatives

Isatins

Chalcones

Amino acids

1-Hydroxyindolin-2-one derivatives

6-Iodoindole

1-Ethyl-5-iodoindolin-2-one

1-Ethyl-5-iodoindolin-2,3-dione

3-Substituted-indolin-2-one derivatives

Spectroscopic and Structural Characterization in Research of 6 Iodoindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity and electronic environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the structure of 6-iodoindolin-2-one.

Proton NMR (¹H NMR) Analysis of this compound and its Derivatives

¹H NMR spectra of this compound and its derivatives are characterized by signals corresponding to the protons on the aromatic ring and the methylene (B1212753) group of the indolinone core. The lactam NH proton typically appears as a singlet at a downfield chemical shift. For analogous 6-fluoroindoles, aromatic protons have been observed as doublets between δ 7.2–7.8 ppm due to fluorine coupling, and the lactam proton in indolin-2-one derivatives commonly resonates around δ 10.2 ppm vulcanchem.com. Specific data for this compound indicate a lactam NH proton around δ 10.70 ppm and other signals in the aromatic region amazonaws.com.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is typically observed at a downfield chemical shift, characteristic of amide carbonyls, generally in the range of 165-190 ppm libretexts.org. The aromatic carbons and the methylene carbon (C3) of the indolinone ring will also exhibit signals within their expected chemical shift ranges libretexts.orgoregonstate.edu. For related compounds, ¹³C NMR data has been reported, with signals for the carbonyl carbon typically appearing around δ 170-178 ppm nih.govmdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is vital for identifying the presence of specific functional groups within the molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A strong absorption band around 1690-1760 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam group vulcanchem.comudel.eduuobabylon.edu.iq. Additionally, N-H stretching vibrations for the amide group are typically observed in the range of 3200-3600 cm⁻¹ udel.edu. The presence of the C-I bond might contribute to absorptions in the lower wavenumber region, generally around 550-600 cm⁻¹ vulcanchem.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which aids in structural elucidation. For this compound (C₈H₆INO), the calculated exact mass is approximately 258.94941 Da lookchem.com. The molecular ion peak (M⁺) in the mass spectrum would correspond to this molecular weight, representing the molecule minus one electron chemguide.co.uklibretexts.orglibretexts.org. Fragmentation of the molecular ion can yield characteristic fragment ions, providing further structural details. For instance, loss of iodine or other small fragments may be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. Compounds with conjugated systems, like the indolinone core, often exhibit absorption in the UV-Vis region. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, similar conjugated systems typically show absorption maxima (λmax) in the UV range, often between 200-400 nm libretexts.orgmsu.edushimadzu.com. The exact λmax and molar absorptivity (ε) are characteristic of the compound's electronic structure.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on related indolinone derivatives, such as 1-ethyl-5-iodoindolin-2-one, reveal that the indoline (B122111) core is generally planar, with slight deviations for certain atoms iucr.orgiucr.orgnih.govresearchgate.net. These studies also highlight intermolecular interactions like C—H⋯O hydrogen bonds and I⋯I contacts, which influence crystal packing and form one-dimensional zigzag chains along specific crystallographic axes iucr.orgiucr.orgnih.govresearchgate.net.

Crystal Structure Analysis of this compound and Related Iodinated Indolinones

The structural integrity and spatial arrangement of atoms within a molecule significantly influence its properties. X-ray crystallography is a primary method for elucidating these aspects, revealing the precise three-dimensional arrangement of atoms in a crystal lattice. Studies on related iodinated indolinones provide valuable context for understanding the likely structural features of this compound.

Research on analogous iodinated indolinone derivatives indicates that the core indolinone bicyclic system tends towards planarity. For instance, in the crystal structure of 1-ethyl-5-iodoindolin-2-one, all non-hydrogen atoms, with the exception of the terminal methyl carbon, were found to be nearly coplanar iucr.orgresearchgate.net. Similarly, the iodoindoline ring system in 1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione was described as essentially planar iucr.org. In other related indolinone structures, X-ray crystallography has revealed planar bicyclic systems, sometimes with minor puckering at the lactam oxygen atom vulcanchem.com. The planarity of such aromatic systems can be influenced by intramolecular interactions, such as hydrogen bonding, which can stabilize specific conformations mdpi.com. When substituted with larger aromatic groups, dihedral angles between the indolinone core and the substituent can vary, for example, a dihedral angle of 51.8(1)° was observed between the isatin (B1672199) moiety and a phenyl ring in a related chloro derivative iucr.org, and 76.59(3)° in another iodinated compound iucr.org.

Table 1: Crystal Structure and Planarity of Indolinone Cores in Related Compounds

CompoundPlanarity DescriptionDihedral Angle (if available)Reference
1-ethyl-5-iodoindolin-2-oneNon-H atoms (except methyl) almost coplanarN/A iucr.orgresearchgate.net
1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dioneIodoindoline ring system essentially planar76.59(3)° (between iodoindoline and chlorobenzyl rings) iucr.org
6-Fluoro-5-iodoindolin-2-one (B13000084) (inferred from related)Planar bicyclic system with slight puckering at lactam oxygenN/A vulcanchem.com
6-Chloro-1-phenylindoline-2,3-dioneIsatin moiety and phenyl ring51.8(1)° iucr.org

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding (Iodine-Iodine Contacts)

Intermolecular forces play a crucial role in defining the crystal packing, stability, and bulk properties of crystalline solids. In iodinated indolinones, several types of interactions have been identified, including hydrogen bonding, π–π interactions, and notably, halogen bonding and iodine-iodine contacts, which are facilitated by the presence of the iodine atom.

Hydrogen Bonding: Hydrogen bonds, typically involving a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and an acceptor atom (often oxygen or nitrogen), are prevalent in organic crystals. In related indolinone systems, C—H⋯O hydrogen bonds have been observed, contributing to the supramolecular architecture iucr.orgresearchgate.net. For instance, in 1-ethyl-5-iodoindolin-2-one, a C—H⋯O hydrogen bond was characterized with an H⋯O distance of 2.57 (3) Å iucr.orgresearchgate.net. These interactions can link molecules into chains or networks, influencing crystal growth and stability iucr.org.

Halogen Bonding: The iodine atom, due to its polarizability and the presence of a positive electrostatic potential region (σ-hole) along the C-I bond axis, is capable of forming halogen bonds vulcanchem.comresearchgate.netresearchgate.net. These interactions occur when the iodine atom acts as an electron acceptor, forming a non-covalent bond with an electron-rich donor site (e.g., oxygen or nitrogen atoms) on another molecule researchgate.netresearchgate.netcsic.esbeilstein-journals.org. While specific halogen bonding data for this compound is not detailed in the provided snippets, studies on other halogenated compounds highlight the significance of I⋯O interactions csic.esrsc.org. The presence of iodine in indolinones is noted to enhance their halogen bonding capabilities vulcanchem.com.

Iodine-Iodine Contacts: A distinctive feature observed in the crystal structures of iodinated organic compounds is the occurrence of I⋯I short contacts iucr.orgresearchgate.netcsic.es. These interactions, often referred to as halogen bonding between two halogen atoms, can significantly influence crystal packing. In 1-ethyl-5-iodoindolin-2-one, I⋯I contacts with a distance of 3.8986 (3) Å were observed, forming a one-dimensional zigzag iodine chain along the crystal's a-axis iucr.orgresearchgate.net. Such I⋯I contacts have been shown to promote non-centrosymmetric packing in crystalline solids iucr.org.

Table 2: Observed Intermolecular Interactions in Iodinated Indolinones

Interaction TypeDistance (Å)Compound/ContextReference
C—H⋯O Hydrogen Bond2.57 (3)1-ethyl-5-iodoindolin-2-one iucr.orgresearchgate.net
I⋯I Short Contact3.8986 (3)1-ethyl-5-iodoindolin-2-one iucr.orgresearchgate.net
π–π Interaction (Ring-Ring)4.130 (2) - 4.462 (2)1-ethyl-5-iodoindolin-2-one iucr.org
π–π Interaction (Ring-Ring)3.8188 (4)1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione iucr.org
Halogen Bond (I⋯O)Not specifiedGeneral, e.g., iododiflunisal csic.es

Conformational Analysis and Planarity of the Indolinone Core

Conformational analysis involves studying the spatial arrangements of atoms in a molecule and the energy barriers between them. For this compound, understanding the conformation and planarity of its indolinone core is key to understanding its electronic properties and potential interactions.

As discussed in the crystal structure analysis, the indolinone core itself, when not bearing bulky substituents that force deviation, tends towards planarity iucr.orgiucr.orgvulcanchem.com. The bicyclic system, comprising a benzene (B151609) ring fused to a five-membered lactam ring, often adopts a conformation where most atoms lie in a single plane or are only slightly displaced from it iucr.orgresearchgate.net. This planarity is crucial for the delocalization of π-electrons across the aromatic system and the lactam carbonyl group, influencing spectroscopic properties and reactivity. Intramolecular forces can play a role in stabilizing these planar or near-planar arrangements mdpi.com.

While specific detailed conformational analysis data for this compound itself is not extensively detailed in the provided snippets, general studies on related organic molecules, including lactones and other heterocyclic systems, utilize techniques like Lanthanide Induced Shift (LIS) and computational methods (like DFT) to explore conformational preferences and energy landscapes mdpi.comwayne.eduwikipedia.orgrsc.org. These studies reveal how substituents and the inherent structure dictate whether a molecule is planar, puckered, or exists as an equilibrium of different conformers. For the indolinone core, the inherent rigidity of the fused ring system generally favors a relatively planar conformation.

Spectroscopic Characterization: Spectroscopic techniques provide complementary information about the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is vital for identifying the different types of protons in a molecule and their electronic environments. For analogous 6-fluoroindoles, aromatic protons typically resonate in the δ 7.2–7.8 ppm range, with splitting due to coupling with fluorine atoms. The lactam proton (N-H) in indolin-2-one derivatives is characteristically observed at a downfield shift, often around δ 10.2 ppm vulcanchem.com.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The carbonyl group (C=O) of the lactam in 6-fluoro-5-iodoindolin-2-one is expected to show a strong absorption band around 1700 cm⁻¹. The presence of fluorine is indicated by C-F stretching vibrations in the 1100–1250 cm⁻¹ region, while C-I stretches typically appear in the 550–600 cm⁻¹ range vulcanchem.com. For other derivatives containing the 5-iodoindolin-2-one (B64591) core, IR spectroscopy has also confirmed the presence of carbonyl groups around 1689 cm⁻¹ mdpi.com.

Advanced Computational and Theoretical Studies of 6 Iodoindolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules like 6-Iodoindolin-2-one. These methods provide insights into molecular geometry, electron distribution, and energetic properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular for atoms, molecules, and condensed phases. physchemres.org, nih.gov It allows for the calculation of molecular geometries, vibrational frequencies, and reaction energies, which are crucial for predicting chemical reactivity. By analyzing the electron density, DFT can reveal areas of high electron concentration and potential sites for electrophilic or nucleophilic attack. The presence of a heavy atom like iodine in this compound can significantly influence electron distribution and potentially alter reactivity patterns compared to its non-iodinated or lighter halogenated counterparts. DFT calculations can elucidate these effects by mapping electrostatic potentials and charge distributions across the molecule. For instance, studies on similar heterocyclic systems have utilized DFT to understand reaction mechanisms and predict preferred reaction pathways. nih.gov, physchemres.org

Molecular Orbital Analysis (HOMO/LUMO Energies)

Molecular orbital theory, particularly the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about a molecule's electronic properties and chemical behavior. ossila.com The HOMO represents the outermost electrons that are most easily removed, indicating the molecule's potential as an electron donor (oxidation potential), while the LUMO represents the lowest energy orbital available to accept electrons, indicating its potential as an electron acceptor (reduction potential). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity, stability, and optical properties, such as its ability to absorb light. ossila.com, researchgate.net A smaller HOMO-LUMO gap generally correlates with higher reactivity and lower excitation energy. While specific HOMO and LUMO energy values for this compound were not found in the provided snippets, such calculations would typically be performed using DFT methods to predict its electronic behavior.

Table 1: Significance of Frontier Molecular Orbitals

OrbitalDescriptionRole in ReactivityRelated Properties
HOMO Highest Occupied Molecular Orbital; the outermost electrons.Electron donor; site of electrophilic attack; determines ionization potential.Oxidation potential, nucleophilicity.
LUMO Lowest Unoccupied Molecular Orbital; the first available electron acceptor.Electron acceptor; site of nucleophilic attack; determines electron affinity.Reduction potential, electrophilicity.
Gap Energy difference between HOMO and LUMO.Dictates the ease of electronic excitation and chemical reactions; relates to stability and optical absorption.Band gap, excitation energy, color, conductivity (in some materials).

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a protein target), in order to form a stable complex. This is a cornerstone of structure-based drug design.

Prediction of Binding Modes with Biological Targets

Molecular docking algorithms explore various possible orientations and conformations of a ligand within the binding site of a target protein. This process aims to identify the "pose" that results in the most favorable interaction, often quantified by a scoring function. researchgate.net, jddtonline.info For this compound, docking simulations could be employed to predict how it might bind to various protein targets, such as enzymes or receptors relevant to specific diseases. The output of these simulations includes detailed visualizations of the ligand's position within the protein's active site, highlighting key amino acid residues involved in the interaction. While specific docking studies for this compound were not detailed, such investigations would typically involve screening the compound against a library of known protein targets or focusing on specific targets based on preliminary biological activity. jpionline.org, acs.org

Ligand-Protein Interactions and Binding Affinity

Beyond predicting the binding pose, molecular docking also elucidates the specific types of non-covalent interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π–π stacking. acs.org The strength of these interactions is often estimated by a "binding affinity" score, which can be expressed in various units (e.g., kcal/mol or pIC50). Higher binding affinity (more negative scores or lower dissociation constants) generally indicates a stronger and potentially more effective interaction. For example, studies on related compounds have reported binding free energies (∆G) and binding scores to quantify ligand-protein interactions. nih.gov, jpionline.org These quantitative measures are crucial for prioritizing potential drug candidates.

Table 2: Common Ligand-Protein Interactions in Docking Studies

Interaction TypeDescriptionSignificance
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a electronegative atom (donor) and another atom (acceptor).Crucial for specificity and strength of binding; involves polar residues and functional groups on ligand and protein.
Van der Waals Forces Weak, short-range attractive or repulsive forces between molecules arising from temporary fluctuations in electron distribution.Contribute to overall binding energy, particularly in hydrophobic pockets; crucial for close contact.
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution to minimize contact with water.Drives ligand binding into hydrophobic pockets within proteins, contributing significantly to binding affinity.
π–π Stacking Attractive, non-covalent interaction between aromatic rings.Important for binding of aromatic-containing ligands to proteins with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan).
Electrostatic Interactions Attraction or repulsion between charged species (ions or polar groups with significant partial charges).Influenced by charged amino acid side chains and charged functional groups on the ligand; can be strong contributors to binding.

Biological and Medicinal Chemistry Research Applications of 6 Iodoindolin 2 One and Its Derivatives

Anticancer Activities and Mechanisms

Derivatives of 6-iodoindolin-2-one are prominently featured in anticancer research, largely due to their structural similarity to the core of several approved kinase inhibitors, such as Sunitinib. nih.gov Research has demonstrated their ability to inhibit cancer cell growth through various mechanisms, including direct cytotoxicity, inhibition of critical cell cycle and signaling kinases, disruption of cancer-specific metabolic pathways, and prevention of tumor angiogenesis.

A significant body of research has established the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of bromophenol derivatives incorporating the indolin-2-one moiety showed potent activity against liver cancer (HepG2), cervical cancer (HeLa), and colon cancer (HCT116) cell lines. researchgate.net Similarly, novel indole-thiazolidinone hybrids have been screened for their anticancer activity, with one highly active compound demonstrating toxicity towards breast cancer (MCF-7), HCT116, HepG2, and HeLa cells. nih.gov

Other studies have focused on hybrid molecules. Thiazolidinone-isatin hybrids, for example, have been evaluated for their cytotoxic effects on breast cancer (MCF-7) cells. biointerfaceresearch.com Chalcone-indole hybrids have also displayed potent cytotoxic activity against a wide range of cancer cell lines, including HepG2, MCF-7, and HCT116. nih.gov The research consistently shows that these derivatives can inhibit cancer cell proliferation in a dose-dependent manner. herbmedpharmacol.com

Derivative ClassCell LineActivity NotedReference
Bromophenol-indolin-2-oneHepG2, HeLa, HCT116Potent anticancer activity researchgate.net
Indole-thiazolidinoneMCF-7, HCT116, HepG2, HeLaIdentified highly active compound (3a) with cytotoxic action nih.gov
Chalcone-indoleHepG2, MCF-7, HCT116Potent cytotoxic activity (IC50: 0.23–1.8 μM) nih.gov
Thiazolidinone-isatinMCF-7Compound 7g showed highest cytotoxicity (IC50 = 40 µM) biointerfaceresearch.com

A primary mechanism for the anticancer effect of indolin-2-one derivatives is the inhibition of tyrosine kinases, which are critical for tumor growth and angiogenesis. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, as its inhibition cuts off the blood supply to tumors. rsc.orgekb.eg One study identified an indolin-2-one derivative with substantial inhibitory activity against VEGFR-2 (IC50 = 0.015 μM), comparable to the approved drug Sunitinib. sci-hub.se The indolin-2-one core is considered essential for this inhibitory action. nih.gov

In addition to VEGFR-2, these compounds target cyclin-dependent kinases (CDKs), which regulate cell cycle progression. biorxiv.org Inhibition of CDK-2 and CDK-4 can induce cell cycle arrest, preventing cancer cell division. ekb.eg For instance, certain derivatives have been shown to promote cell cycle arrest by downregulating the Akt/Cyclin D1/CDK4 pathway in prostate cancer cells. oncotarget.com Furthermore, Fibroblast Growth Factor Receptor (FGFR) has been identified as another target. A novel inhibitor was found to target the FGFR2-mediated Akt signaling pathway, leading to the suppression of tumor growth. oncotarget.com

Target KinaseCompound TypeKey FindingReference
VEGFR-22-indolinone derivative (31b)Potent inhibition with IC50 value of 0.015 μM sci-hub.se
CDK-4Formononetin (isoflavonoid)Promotes cell cycle arrest via downregulation of Akt/Cyclin D1/CDK4 oncotarget.com
FGFR2Formononetin (isoflavonoid)Inhibits FGFR2-mediated Akt signaling pathway oncotarget.com
VEGFR-2Indolin-2-one scaffoldScaffold is considered essential for inhibitory activity nih.gov

Research has delved into specific molecular pathways disrupted by this compound derivatives. A notable target is the Human caseinolytic protease proteolytic subunit (HsClpP), a mitochondrial protease that is overexpressed in several tumors and plays a role in cancer proliferation. researchgate.net A study identified a 5-iodoindolin-2-one (B64591) derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one, as a potent suppressor of HsClpP. researchgate.net

This inhibition leads to significant downstream effects. Treatment with this compound was found to disrupt mitochondrial function, evidenced by a decrease in the expression of Succinate Dehydrogenase Subunit B (SDHB), a key component of the mitochondrial respiratory chain. researchgate.netnih.gov This mitochondrial dysfunction, in turn, leads to an increase in the expression of Activating Transcription Factor 4 (ATF4), a key regulator in the cellular stress response, which ultimately accelerates cancer cell death. researchgate.netnih.gov Furthermore, some derivatives initiate mitochondrial apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. researchgate.netbiointerfaceresearch.com

The inhibition of angiogenesis, the formation of new blood vessels, is a cornerstone of the anticancer activity of many indolin-2-one derivatives. oaepublish.com This effect is primarily achieved through the blockade of VEGFR-2 signaling, which is crucial for endothelial cell proliferation and migration. nih.govthno.org By inhibiting VEGFR-2, these compounds can effectively reduce capillary growth and limit the tumor's ability to expand and metastasize. nih.govoaepublish.com

Antimicrobial and Anti-Infective Activities

Beyond cancer, the this compound scaffold has been explored for its potential in combating bacterial infections. The versatility of the isatin (B1672199) core allows for modifications that yield compounds with activity against both Gram-positive and Gram-negative bacteria. unibo.it

Derivatives of this compound have demonstrated notable antibacterial properties. Hybrid molecules combining the indolinedione core with other pharmacologically active structures, like coumarin, have been synthesized and tested. nih.govacs.org One such study found that a 5-iodoindoline-2,3-dione-coumarin hybrid was a potent antimicrobial agent, showing significant activity against the Gram-positive bacterium Staphylococcus aureus. nih.govacs.org

In another study, novel thiazolidinone-isatin hybrids were evaluated for their antibacterial effects, with one compound showing susceptibility against S. aureus. biointerfaceresearch.com Research into isatin bis-imidathiazole hybrids led to the synthesis of 3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-iodoindolin-2-one, which demonstrated inhibitory activity against S. aureus. mdpi.com The antibacterial mechanism for some related derivatives has been suggested to involve damaging the bacterial cell membrane. sioc-journal.cn While activity against Gram-negative bacteria like Escherichia coli has been observed, many derivatives show more pronounced effects against Gram-positive species such as S. aureus and Bacillus cereus. biointerfaceresearch.commdpi.comnih.gov

Derivative ClassBacterial StrainActivity NotedReference
Indolinedione–coumarin hybrid (K-2)Staphylococcus aureusPotent agent with MIC value of 312 μg/mL nih.govacs.org
Thiazolidinone-isatin hybrid (7d)Staphylococcus aureusDemonstrated susceptibility biointerfaceresearch.com
Isatin bis-imidathiazole hybrid (9)Staphylococcus aureusDemonstrated inhibitory activity mdpi.com
Thiazolidinone-isatin hybridEscherichia coliEvaluated for in vitro antibacterial effects biointerfaceresearch.com
General Plant ExtractsBacillus cereusUsed as a test organism for antibacterial activity nih.govitaljmed.org

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

While the broader class of indole (B1671886) derivatives has been investigated for antifungal properties against pathogens like Candida albicans and Aspergillus niger, specific studies focusing exclusively on the antifungal activity of this compound or its direct derivatives against these fungal species are not extensively detailed in the currently available research literature. The exploration of its specific efficacy against these common fungal pathogens remains an area for future investigation.

Dual Mode of Action (e.g., Topoisomerase IV Inhibition and Reductive Bioactivation)

A significant area of research has been the incorporation of the this compound moiety into more complex molecules, leading to compounds with innovative mechanisms of action. acs.org One notable example is a class of indolin-2-one nitroimidazole hybrids, which includes derivatives synthesized from this compound. acs.org These compounds have been shown to exhibit a potent dual mode of action against bacteria. acs.org

This dual mechanism involves:

Direct Inhibition of Topoisomerase IV : The compound directly targets and inhibits topoisomerase IV, an essential bacterial enzyme involved in DNA replication, thereby disrupting cell division. acs.org

Reductive Bioactivation : The nitroimidazole component of the hybrid molecule undergoes reductive bioactivation within the bacterial cell, a process that generates reactive radical species. These radicals can then cause damage to critical cellular components like DNA and proteins. acs.org

This two-pronged attack, combining direct enzyme inhibition with the generation of cytotoxic species, represents a sophisticated strategy to enhance antibacterial efficacy. acs.org

Impact on Resistance Development

The development of antibiotic resistance is a critical challenge in modern medicine. Compounds that can circumvent or slow this process are of high value. The dual mode of action observed in indolin-2-one nitroimidazole derivatives, including those built upon the this compound scaffold, has a significant and positive impact on mitigating resistance development. acs.org

By targeting two distinct cellular processes simultaneously, these compounds present a greater challenge to bacteria. For a bacterium to develop resistance, it would likely need to acquire multiple mutations to counteract both mechanisms of action. Research has demonstrated that the frequency of resistance to these dual-action compounds in S. aureus is significantly lower—by as much as 50-fold—than to a conventional antibiotic like ciprofloxacin, which also has a dual target (topoisomerase IV and gyrase). acs.org This suggests that such derivatives could offer a more durable antibacterial effect with a reduced likelihood of rapid resistance emergence. acs.org

Anti-biofilm Potential

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. Derivatives of this compound are part of compound classes that have demonstrated promising anti-biofilm capabilities.

For instance, a series of isatin bis-imidathiazole hybrids, which includes a derivative synthesized using a 6-iodo-substituted isatin (a close relative and precursor to this compound), was developed. mdpi.com The most effective compound from this series was shown to reduce the development of S. aureus biofilm at non-cytotoxic concentrations. mdpi.com Similarly, hydroxybenzylidene-indolinones, for which this compound has been used as a starting material in synthesis, have been identified as inhibitors of biofilm formation. rsc.org These findings highlight the potential of the this compound scaffold as a component in designing novel agents to tackle the persistent problem of bacterial biofilms. mdpi.comrsc.org

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of hospital- and community-acquired infections and is resistant to multiple antibiotics. The this compound scaffold has been integral to the development of compounds with potent activity against this pathogen.

Research on isatin bis-imidathiazole hybrids, which included the synthesis of 3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-iodoindolin-2-one, showed that these compounds possess remarkable inhibitory activity against S. aureus. mdpi.comresearchgate.net The most promising derivative from this class was further investigated for its effectiveness against MRSA strains. mdpi.comresearchgate.net

Furthermore, a nitroimidazole hybrid synthesized using this compound as a precursor (compound ABP3) exhibited excellent activity against S. aureus, with a reported Minimum Inhibitory Concentration (MIC) value of 0.63 µM. acs.org The broader class of these hybrids demonstrated potent activity against MRSA strains, underscoring the value of the this compound structure in creating new anti-MRSA agents. acs.org

Table 1: Antibacterial Activity of a this compound Derivative

Anti-inflammatory Properties

The indolin-2-one structure is found within several molecules known for their anti-inflammatory effects. An indirect but notable link is the use of this compound in synthetic pathways aimed at producing established anti-inflammatory drugs. For example, it has been listed as a chemical intermediate in routes for synthesizing Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. rsc.org This connection suggests the potential of the this compound scaffold as a building block for new anti-inflammatory agents.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, PGES, iNOS)

While the parent indolin-2-one class has been associated with anti-inflammatory activity through the modulation of mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2), specific research data detailing the direct inhibitory effects of this compound or its simple derivatives on these specific inflammatory mediators, as well as on prostaglandin (B15479496) E synthase (PGES) and inducible nitric oxide synthase (iNOS), is not available in the current body of scientific literature. The investigation into its specific mechanisms of anti-inflammatory action remains a prospective field of study.

Antidiabetic Activities

Inhibition of α-Amylase and α-Glucosidase Enzymes

The management of type 2 diabetes often involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. d-nb.info Derivatives of this compound have been explored as potential inhibitors of these key enzymes.

A series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides were synthesized and evaluated for their inhibitory effects. nih.gov Notably, the 6-iodo-2-(4-fluorophenyl)-substituted derivative exhibited potent inhibition against α-amylase with an IC50 value of 0.64 ± 0.01 μM and a significant inhibitory effect against α-glucosidase with an IC50 value of 9.27 ± 0.02 μM. nih.gov In another study, indole derivatives featuring a thiazolidine-2,4-dione moiety were synthesized and showed promising α-glucosidase inhibitory activities, with IC50 values ranging from 2.35 ± 0.11 to 24.36 ± 0.79 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 575.02 ± 10.11 μM). nih.gov

Furthermore, research on indole-based sulfonamide derivatives revealed varied but significant inhibitory potential against both α-glucosidase (IC50 values from 1.20 ± 0.10 to 24.60 ± 0.40 μM) and α-amylase (IC50 values from 1.30 ± 0.10 to 25.70 ± 0.40 μM), with some analogues showing excellent potency compared to acarbose. researchgate.net Similarly, novel pyrazoline fused indole derivatives have demonstrated moderate antidiabetic activity in both in-vitro and in-vivo studies. journaljpri.com

Interactive Table: α-Amylase and α-Glucosidase Inhibition by this compound Derivatives.

Compound Type Target Enzyme IC50 (µM) Reference
6-iodo-2-(4-fluorophenyl)-1,2-dihydroquinazoline-3-oxide α-Amylase 0.64 ± 0.01 nih.gov
6-iodo-2-(4-fluorophenyl)-1,2-dihydroquinazoline-3-oxide α-Glucosidase 9.27 ± 0.02 nih.gov
Indole derivatives with thiazolidine-2,4-dione α-Glucosidase 2.35 ± 0.11 (most potent) nih.gov
Indole-based sulfonamide derivative (analogue 1) α-Glucosidase 1.20 ± 0.10 researchgate.net

Anticonvulsant Activity

The search for new and effective anticonvulsant drugs is a continuous effort in medicinal chemistry. Isatin (1H-indole-2,3-dione), a core structure related to indolin-2-one, and its derivatives have been recognized for their potential anticonvulsant properties. scienceopen.com

Research into quinazoline (B50416) derivatives has identified several compounds with significant anticonvulsant activity in a subcutaneous pentylenetetrazole (scPTZ) induced seizure model. mdpi.com Some of these derivatives provided 100% protection against myoclonic seizures without showing neurotoxicity. mdpi.com Similarly, studies on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives revealed that several compounds were effective against pentylenetetrazole (PTZ)-evoked convulsions. scienceopen.com The structural similarities between some oxindole (B195798) derivatives and known anticonvulsants like diphenylhydantoin have provided a basis for their observed activity. acs.org

Antioxidant Properties

Oxidative stress is implicated in a variety of diseases, making the development of antioxidant compounds a key research area. Indoline (B122111) derivatives have been synthesized and evaluated as potent antioxidant agents. nih.gov These compounds have shown the ability to protect cells from H2O2-induced cytotoxicity. nih.gov

The antioxidant activity of various heterocyclic compounds derived from structures related to this compound has been investigated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pensoft.neturan.ua For instance, certain oxazole-5(4H)-one derivatives have demonstrated significant antioxidant activity by inhibiting lipid peroxidation. turkjps.org Dihydropyridine derivatives have also been screened for their antioxidant properties, with some showing remarkably good relative antioxidant activity in the β-carotene/linoleic acid assay. gavinpublishers.com

Other Potential Biological Activities

DNA and BSA Interaction Studies

The interaction of small molecules with biological macromolecules like DNA and serum albumins is crucial for understanding their pharmacokinetic and pharmacodynamic properties. Bovine Serum Albumin (BSA) is often used as a model protein due to its structural similarity to Human Serum Albumin (HSA). nih.gov

Studies on metal complexes with ligands derived from related heterocyclic systems have investigated their binding affinity to calf thymus DNA (ct-DNA) and BSA. mdpi.comrsc.orgnih.govmdpi.com These interactions are often studied using spectroscopic techniques like UV-Vis and fluorescence spectroscopy. nih.gov The results from these studies indicate that such compounds can interact with DNA, often through groove binding, and can also bind to BSA, which is essential for their transport in the bloodstream. nih.govnih.gov For example, the binding constant (Kb) for an Erbium complex with BSA was determined to be 5.89 × 10^4 M−1, indicating a strong binding affinity. nih.gov The quenching of BSA's intrinsic fluorescence upon the addition of these compounds is a common method to study these interactions. mdpi.commdpi.com

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes involved in the detoxification of aldehydes and the biosynthesis of retinoic acid. nih.govmedchemexpress.com The ALDH1A subfamily, in particular, is a target for cancer therapy. mdpi.com

Derivatives of various heterocyclic scaffolds have been investigated as inhibitors of different ALDH isoforms. For instance, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3. mdpi.com Disulfiram, a known ALDH inhibitor, and its derivatives have been studied for their selectivity towards ALDH1A1. mdpi.com The inhibition of ALDH enzymes is a promising strategy for the treatment of certain cancers and other diseases. nih.gov

Reactive Oxygen Species (ROS) Activity Modulation

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that serve as crucial signaling molecules in various cellular processes. nih.govmdpi.com However, an imbalance leading to excessive ROS accumulation results in oxidative stress, a condition linked to cellular damage and the progression of numerous diseases. nih.govmdpi.commdpi.com The modulation of ROS homeostasis has thus emerged as a significant therapeutic strategy. nih.govfrontiersin.org

The indolin-2-one scaffold, particularly its derivatives, has been implicated in mechanisms that influence cellular ROS levels. A key mechanism appears to be the disruption of mitochondrial function. For instance, the 5-iodoindolin-2-one derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one, was found to be an inhibitor of the human caseinolytic protease proteolytic subunit (HsClpP) and was shown to disrupt mitochondrial function. researchgate.netsci-hub.se Such disruptions in the mitochondrial respiratory chain are a primary source of endogenous ROS production. nih.gov This increase in ROS can trigger downstream signaling pathways that lead to programmed cell death, or apoptosis. nih.gov

Research on a bis-sulphamoylated estradiol (B170435) derivative demonstrated that increased ROS production was an early event that correlated with mitochondrial membrane damage, cell cycle arrest, and ultimately, apoptosis. nih.gov This ROS-dependent cell death mechanism is a key area of interest in anticancer research. Furthermore, some nitroimidazole-indolin-2-one hybrids have shown potent activity against aerobic bacteria, which is unexpected as nitro-based drugs typically require an anaerobic environment for reduction into reactive radical species. acs.orgnih.gov This suggests that the indolin-2-one moiety alters the molecule's properties, potentially facilitating ROS generation even in the presence of oxygen and pointing to a distinct mode of action. acs.orgnih.gov The controlled generation of ROS by these compounds can damage cellular components like DNA and proteins, leading to cell death, a mechanism harnessed for anti-infective and anticancer effects. nih.govacs.org

Pharmacological Profile and Drug Design Considerations

The this compound core is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for designing novel therapeutic agents. sci-hub.se Its derivatives have been extensively studied for various pharmacological activities, particularly as anticancer agents, leading to important insights into their drug design considerations. sci-hub.senih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds. solubilityofthings.commdpi.com For this compound and its analogs, SAR studies have revealed several key structural features that govern their potency and selectivity, particularly as kinase inhibitors in anticancer research. nih.gov

The indolin-2-one nucleus itself is considered essential for activity, particularly for the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov Modifications at various positions on this core structure significantly impact biological outcomes.

Substitution at the C3-position: This position is critical, and substitutions here play a vital role in antiangiogenic and anticancer activities. nih.gov For example, the introduction of a (Z)-3-((5-(2-(diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)methylene) group at this position of a 5-iodoindolin-2-one scaffold resulted in high potency against both VEGFR-2 and PDGFRβ. mdpi.com

Substitution at the C6-position: The nature of the substituent at the C6-position of the indolin-2-one ring is crucial. In one study, an arylureido moiety at the 6-position was shown to play a key role in kinase inhibition. sci-hub.se The iodine atom in this compound provides a site for further chemical modification, for instance, through Sonogashira coupling to attach other chemical groups, which has been used to create chemical probes. acs.orgnih.gov

Substitution at the C5-position: The substitution pattern on the benzene (B151609) ring of the oxindole core influences activity. Sunitinib, a prominent anticancer drug, features a fluorine atom at the C5-position, which enhances affinity through hydrophobic interactions. mdpi.com A derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one, demonstrated potent inhibition of HsClpP, highlighting the role of a 5-iodo substitution in combination with a complex C3-benzylidene group. researchgate.netsci-hub.se

Hybrid Molecules: A "molecular hybridization approach," which combines the indolin-2-one scaffold with other pharmacologically active moieties, has been a successful strategy. sci-hub.se For instance, conjugating indolin-2-one with nitroimidazoles led to compounds with potent antibacterial activity. nih.gov

The table below summarizes key SAR findings for various indolin-2-one derivatives.

Compound Series Key Structural Feature Impact on Biological Activity Reference(s)
Arylureido-indolin-2-onesArylureido moiety at the C6-positionPlays a key role in kinase inhibition. sci-hub.se
(2-oxoindolin-3-ylidene)methylpyrrolesPyrrole functionality and C5-FluorineEnhances affinity through hydrophobic interactions. mdpi.com
Hydrazonoindolin-2-onesVaried substitutions on the hydrazono moietyCertain derivatives (5b, 5c, 7b, 10e) showed potent anti-proliferative activity superior to Sunitinib. semanticscholar.org
Nitroimidazole-indolin-2-one hybridsConjugation of nitroimidazole to the indolin-2-one coreCreated potent agents against aerobic bacteria, an unexpected activity profile. acs.orgnih.gov
3-benzylidenyl-indolin-2-onesHydroxyl group at C-4' of the benzylidene ringSelectively inhibited VEGF (Flk-1) RTK activity. sci-hub.se

A lead compound is a chemical entity showing promising biological activity that serves as the starting point for modification to produce a drug candidate with improved potency, selectivity, and pharmacokinetic properties. solubilityofthings.commedchemexpress.com The this compound scaffold is a fertile ground for the discovery of new lead compounds. sci-hub.se

A prominent example is the identification of 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one as a novel and potent inhibitor of the human caseinolytic protease proteolytic subunit (HsClpP). researchgate.netsci-hub.se This molecule was identified through screening a library of bioactive chemicals and was subsequently flagged as a promising lead compound for the development of new anticancer agents due to its ability to disrupt mitochondrial function and induce cell death. researchgate.netsci-hub.se

The process of lead optimization involves iterative chemical modifications to enhance a compound's drug-like properties. solubilityofthings.com This is exemplified by the development of numerous analogs based on the Sunitinib scaffold. Sunitinib, a multi-kinase inhibitor approved for cancer treatment, is a derivative of indolin-2-one. nih.gov Researchers have synthesized novel compounds possessing this scaffold with the goals of improving anticancer activity, increasing bioavailability and solubility, and decreasing toxicity relative to the original drug. nih.gov

Similarly, a series of 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives were designed based on the pharmacophoric features of Sunitinib. nih.gov In this work, compound 4c emerged from the series as a promising lead for further development, showing potent cytotoxicity, strong inhibition of the VEGFR-2 target, and favorable selectivity. nih.gov The optimization process often employs computational modeling and structure-activity relationship (SAR) analysis to predict how structural changes will affect biological activity, guiding the synthesis of more effective and safer molecules. solubilityofthings.commedchemexpress.com

A critical aspect of drug design is achieving selectivity, where a compound is more potent against its intended target (e.g., a cancer cell) than against other targets or healthy cells, which can translate to a better safety profile. semanticscholar.orgnih.gov Derivatives of this compound have demonstrated notable selectivity in various studies.

Several novel indolin-2-one derivatives (compounds 6a-d) were found to exhibit significant selectivity towards breast and colon cancer cells. nih.govresearchgate.net Specifically, compounds 6b, 6c, and 6d showed promising selective effects. researchgate.net In another study, hydrazonoindolin-2-one derivatives 7b and 10e were assessed for cytotoxicity against non-tumorigenic cell lines (intestinal IEC-6, breast MCF-10A, and fibroblast Swiss-3t3). semanticscholar.org They displayed mean tumor selectivity indices of 1.6 and 1.8, respectively, which was higher than that of the established drug Sunitinib (1.4), indicating a potentially better therapeutic window. semanticscholar.org

Similarly, newly synthesized 2-oxoindolin-3-ylidene thiazole derivatives showed high selectivity for the liver cancer cell line HepG2 over the normal liver cell line THLE-2, with selectivity indices ranging from 1.80 to 10.26. nih.gov The lead compound from this series, 4c , was particularly effective. nih.gov

Beyond cell line selectivity, these compounds can also be selective for specific molecular targets. The indolin-2-one scaffold is well-known for its ability to target various protein kinases. sci-hub.senih.gov For example, different derivatives have shown selective inhibition against a panel of Receptor Tyrosine Kinases (RTKs) including VEGFR, PDGFR, c-KIT, and FLT3. sci-hub.se One derivative was a potent inhibitor of c-KIT, FLT3, and KDR, while another selectively inhibited the VEGF (Flk-1) RTK. sci-hub.se This target selectivity is fundamental to their mechanism of action in halting cancer progression.

The table below details the selectivity profiles of various indolin-2-one derivatives.

Compound/Series Cell Line/Target Selectivity Profile Highlights Reference(s)
Indolin-2-one derivatives (6b, 6c, 6d)Breast and Colon Cancer CellsDisplayed significant selectivity towards these cancer cell types. researchgate.netnih.govresearchgate.net
Hydrazonoindolin-2-ones (7b, 10e)Non-tumorigenic cell lines (IEC-6, MCF-10A, Swiss-3t3) vs. cancer cellsShowed higher mean tumor selectivity indices (1.6 and 1.8) compared to Sunitinib (1.4). semanticscholar.org
2-Oxoindolin-3-ylidene thiazoles (e.g., 4c)HepG2 (liver cancer) vs. THLE-2 (normal liver)Exhibited high selectivity for cancer cells over normal cells (Selectivity Index: 1.80–10.26). nih.gov
3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-oneMultiple cancer cell linesValidated against liver (HepG2), cervical (Hela), colon (HCT116), and ovarian (Skov3) cancer cells. researchgate.net
3-benzylidenylindolin-2-one (1b)Kinase ReceptorsSelectively inhibited VEGF (Flk-1) RTK activity. sci-hub.se
Arylureido-indolin-2-one (92n)Kinase ReceptorsActed as a potent inhibitor of c-KIT, FLT3, and KDR kinases. sci-hub.se

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. While various methods exist for the synthesis of the parent oxindole (B195798) core, dedicated research into sustainable routes for 6-Iodoindolin-2-one is a significant research gap.

Future research should focus on:

Green Solvents and Catalysts: Investigating the use of water, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents traditionally used in heterocyclic synthesis. The exploration of metal-free catalytic systems or reusable heterogeneous catalysts could further enhance the sustainability of the synthesis. A simple and eco-friendly synthesis for related 3-indolyl-3-hydroxy oxindoles has been reported using potassium carbonate in aqueous media, suggesting that similar green approaches could be adapted for this compound.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, reduced reaction times, and higher yields compared to conventional batch processing. Their application to the synthesis of this compound could lead to more efficient and scalable production. Microwave irradiation, for instance, has been successfully employed in the eco-friendly synthesis of other heterocyclic compounds like pyrazoline derivatives. impactfactor.org

Photochemical Methods: Photoinduced reactions represent a growing area of green chemistry. Developing a photochemical route to this compound could offer a novel, energy-efficient synthetic pathway.

Sustainable Synthesis Approach Potential Advantages for this compound Research Focus
Green Solvents (e.g., water, ionic liquids)Reduced environmental impact, improved safety, potential for catalyst recycling.Solubility and reactivity studies of starting materials and intermediates in green solvents.
Heterogeneous/Reusable CatalystsSimplified product purification, reduced catalyst waste, cost-effectiveness.Development of solid-supported catalysts for the key cyclization or iodination steps.
Microwave-Assisted SynthesisRapid reaction times, increased yields, enhanced reaction control.Optimization of microwave parameters (temperature, time, power) for the synthesis.
Flow ChemistryScalability, improved safety for handling reactive intermediates, process automation.Design and implementation of a continuous flow process for the synthesis.
PhotochemistryMetal-free reactions, unique reactivity pathways, energy efficiency.Exploration of photo-catalytic or direct irradiation methods for C-H iodination or cyclization.

Advanced Mechanistic Studies of Biological Interactions

While the broader indolin-2-one class is known to interact with various biological targets, particularly protein kinases, the specific molecular interactions and mechanism of action for this compound remain largely uncharacterized. The position of the iodine atom at the C6 position can profoundly influence its binding affinity and selectivity for different protein targets.

Future research should aim to:

Target Identification and Validation: Employing chemoproteomic approaches, such as affinity-based protein profiling or thermal shift assays, to identify the primary cellular targets of this compound. mdpi.com Computational methods like inverse virtual screening could also be used to predict potential targets. nih.gov A study on a 5-iodoindolin-2-one (B64591) derivative identified it as a potent suppressor of Human caseinolytic protease proteolytic subunit (HsClpP), highlighting that iodo-substituted indolinones can be potent enzyme inhibitors. nih.gov

Structural Biology: Elucidating the crystal structures of this compound in complex with its biological targets. This would provide detailed insights into the binding mode and the role of the iodine atom in target engagement, potentially through halogen bonding.

Enzyme Kinetics and Inhibition Assays: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible) against identified target enzymes.

Mechanistic Study Objective Methodology
Target IdentificationTo identify the specific protein(s) that this compound interacts with in a cellular context.Affinity Chromatography, Thermal Proteome Profiling (TPP), Inverse Virtual Screening. mdpi.comnih.gov
Structural BiologyTo visualize the atomic-level interactions between this compound and its target protein.X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM).
Enzyme Inhibition StudiesTo characterize the potency and mechanism of enzyme inhibition.IC50 determination, kinetic assays (e.g., Michaelis-Menten).
Cellular Pathway AnalysisTo understand the downstream effects of target engagement on cellular signaling pathways.Western Blotting, RNA sequencing, Phosphoproteomics.

Investigation of In Vivo Efficacy and Toxicological Profiles

The translation of a promising compound from in vitro activity to a potential therapeutic agent requires rigorous in vivo evaluation. Currently, there is a lack of published data on the in vivo efficacy and toxicological profile of this compound.

Future research directions include:

Preclinical Efficacy Studies: Based on in vitro findings, designing and conducting efficacy studies in relevant animal models of disease (e.g., oncology, inflammatory disorders). A study on other indolin-2-one analogues demonstrated significant tumor suppression in xenograft models, providing a framework for such investigations. nih.gov

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and persistence in the body.

Toxicological Assessment: Conducting comprehensive toxicology studies, including acute and chronic toxicity, to establish a safety profile. While no specific data exists for the 6-iodo isomer, the PubChem entry for 5-Iodoindolin-2-one provides predicted GHS classifications, suggesting potential for skin, eye, and respiratory irritation, which would need to be experimentally verified for the 6-iodo analogue. nih.gov

In Vivo Study Parameters to be Evaluated Significance
Efficacy in Animal ModelsTumor growth inhibition, reduction in inflammatory markers, improvement in disease-specific phenotypes.Establishes proof-of-concept for therapeutic potential.
Pharmacokinetics (ADME)Bioavailability, half-life, tissue distribution, metabolic pathways.Informs dosing regimens and potential for drug-drug interactions.
Acute ToxicityLD50, immediate adverse effects at high doses.Determines the short-term safety profile.
Chronic ToxicityLong-term effects on organ function, hematology, and clinical chemistry.Assesses the safety of long-term administration.

Development of this compound Derivatives as Multi-Targeting Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple signaling pathways. frontiersin.org The indolin-2-one scaffold is a well-established "privileged structure" for the design of multi-target kinase inhibitors, exemplified by the FDA-approved drug Sunitinib. scirp.orgekb.eg The development of this compound derivatives that can simultaneously modulate multiple targets represents a promising future direction.

Key research areas include:

Rational Drug Design: Using computational modeling and structure-activity relationship (SAR) studies to design and synthesize novel this compound derivatives with tailored polypharmacology. This could involve modifying the substituent at the 3-position or the N1-position of the indolinone ring. cancertreatmentjournal.com

Kinase Panel Screening: Screening a library of this compound derivatives against a broad panel of protein kinases to identify multi-targeting profiles.

Synergistic Effects: Investigating whether the multi-target engagement of these derivatives leads to synergistic therapeutic effects in cellular and animal models. The concept of multi-target drug design suggests that such agents could offer improved efficacy and a lower propensity for drug resistance. longdom.org

Applications in Chemical Biology and Material Science

Beyond its direct therapeutic potential, this compound could serve as a valuable tool in chemical biology and potentially in material science.

Future applications to be explored are:

Chemical Probes: The iodine atom can serve as a handle for further chemical modifications, such as the attachment of fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups. nih.gov This would enable the development of chemical probes based on the this compound scaffold to study biological processes and validate targets in living systems. eubopen.orgresearchgate.net

Functional Materials: While currently unexplored, the unique electronic properties conferred by the iodo-substituent could be leveraged in the design of novel organic materials. Research could investigate the potential of this compound derivatives in areas such as organic electronics or sensor technology.

Q & A

Basic Research Question: What are the validated synthetic routes for 6-Iodoindolin-2-one, and how can experimental reproducibility be ensured?

Methodological Answer:
The synthesis of this compound typically involves iodination of indolin-2-one derivatives using reagents like N-iodosuccinimide (NIS) in acidic media. Key steps include:

  • Optimization of Reaction Conditions : Temperature (e.g., 0–25°C), solvent choice (e.g., DMF or acetic acid), and stoichiometric ratios (e.g., 1.1–1.5 equiv NIS) significantly impact yield .
  • Reproducibility Protocols : Document reaction parameters exhaustively, including inert atmosphere requirements, stirring speed, and purification methods (e.g., column chromatography with silica gel, eluent ratios). Provide NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry data for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.